molecular formula C12H16N2O2 B1595292 N-(4-nitrobenzyl)cyclopentanamine CAS No. 70000-59-8

N-(4-nitrobenzyl)cyclopentanamine

Cat. No.: B1595292
CAS No.: 70000-59-8
M. Wt: 220.27 g/mol
InChI Key: SBJOXANGVLVJFT-UHFFFAOYSA-N
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Description

N-(4-Nitrobenzyl)cyclopentanamine (CAS 70000-59-8) is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This nitrated amine serves as a valuable building block and intermediate in synthetic organic chemistry, particularly for research and development purposes in medicinal chemistry. The compound features a cyclopentylamine group linked to a 4-nitrobenzyl group, a structure that offers researchers a versatile scaffold for further chemical modifications. The nitro group can be readily reduced to an amine, providing a handle for synthesizing a wide array of derivatives, such as the hydrochloride salt (CAS 1158425-54-7) . While a specific mechanism of action for this precise compound may not be defined, its structural components are significant. The 4-nitrobenzyl moiety is a well-known protecting group in organic synthesis, especially for carboxylic acids and phosphates. Furthermore, related benzyl chloroformate compounds are extensively used as protecting agents for hydroxyl and amino groups in the synthesis of complex molecules, including nucleosides and active pharmaceutical ingredients (APIs) . This suggests potential applications for this compound and its derivatives in the development of novel therapeutic agents and as a key intermediate in multi-step synthetic pathways. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-14(16)12-7-5-10(6-8-12)9-13-11-3-1-2-4-11/h5-8,11,13H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJOXANGVLVJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357868
Record name N-(4-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70000-59-8
Record name N-(4-nitrobenzyl)cyclopentanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40357868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N 4 Nitrobenzyl Cyclopentanamine and Analogues

Strategic Design and Synthesis of Key Precursors

The efficient construction of N-(4-nitrobenzyl)cyclopentanamine relies on the availability and quality of its two primary building blocks: an electrophilic 4-nitrobenzyl moiety and the nucleophilic cyclopentanamine.

Synthesis of 4-Nitrobenzyl Halide and Related Electrophiles

The most common electrophilic precursors for this synthesis are 4-nitrobenzyl halides, such as 4-nitrobenzyl bromide and 4-nitrobenzyl chloride. nih.gov A primary method for their synthesis is the free-radical bromination of 4-nitrotoluene (B166481).

One established laboratory procedure involves dissolving 4-nitrotoluene in a solvent like carbon tetrachloride and adding elemental bromine dropwise while heating the mixture to reflux. prepchem.comorgsyn.org The reaction is initiated by irradiation with a high-wattage lamp. This method can achieve yields of around 80% after purification by crystallization. prepchem.com An alternative approach uses vapor-phase bromination of p-nitrotoluene at high temperatures (145-150 °C). google.com To improve safety, selectivity, and environmental friendliness, recent advancements have focused on alternative brominating agents and reaction conditions. For example, using a 2:1 bromide-bromate reagent in the presence of a large excess of p-nitrotoluene can lead to high yields (>95%) and allows for the recycling of the solvent and unreacted starting material, minimizing organic waste. google.com

Electrochemical methods offer a greener alternative to traditional bromination. The electrolysis of 4-nitrotoluene in a two-compartment cell with graphite (B72142) electrodes, using an aqueous solution of potassium bromide (KBr) as the electrolyte, can achieve conversions and selectivity greater than 95%. iosrjournals.org This method avoids the direct use of hazardous elemental bromine and operates at room temperature. iosrjournals.org

Preparation of Cyclopentanamine and its Derivatives

Cyclopentanamine is a crucial nucleophile, and its industrial synthesis has been optimized through several routes. The most prevalent method is the reductive amination of cyclopentanone (B42830). guidechem.combiosynth.comchemicalbook.com In this process, cyclopentanone reacts with ammonia (B1221849) in the presence of hydrogen gas and a metal catalyst. chemicalbook.comgoogle.com

Various catalysts have been employed, with Raney Nickel being a common choice. google.com By using a Raney Ni-magnesium chloride or Raney Ni-diatomite catalyst system at temperatures of 120-180°C and pressures of 50-110 kg/cm ², yields of up to 88.5% with high purity (98%) can be achieved. google.com More advanced catalytic systems, such as a ternary Cu-Co-Ni/Al₂O₃ catalyst, have been shown to produce cyclopentylamine (B150401) with yields reaching 89.7% under optimized conditions (0.9 MPa, 240°C). guidechem.com Other methods include the catalytic ammonolysis of cyclopentanol (B49286) and the reaction of cyclopentanone with hydroxylamine (B1172632), though these are often less efficient or involve more hazardous reagents. guidechem.com

Amine Alkylation and Reductive Amination Pathways

With the key precursors in hand, the assembly of the target molecule can proceed through several established synthetic pathways. The two most prominent are direct N-alkylation via nucleophilic substitution and reductive amination.

Nucleophilic Substitution Reactions in this compound Synthesis

The most direct route to this compound (CAS No. 1158425-54-7) is the nucleophilic substitution reaction between cyclopentanamine and a 4-nitrobenzyl halide. evitachem.comhit2lead.comsigmaaldrich.com In this Sₙ2 reaction, the lone pair of electrons on the nitrogen atom of cyclopentanamine attacks the electrophilic benzylic carbon of the 4-nitrobenzyl halide, displacing the halide leaving group.

The reaction is typically carried out in a polar solvent, such as dichloromethane (B109758) or ethanol (B145695), in the presence of a base. The base, often an inorganic carbonate like potassium carbonate or a tertiary amine like triethylamine (B128534), serves to neutralize the hydrohalic acid byproduct generated during the reaction, driving the equilibrium towards the product. Reaction temperatures can range from ambient to reflux, depending on the reactivity of the specific halide used (bromides are generally more reactive than chlorides). While specific yields for this exact transformation are not widely published in academic literature, this well-established reaction class is known for its reliability in forming C-N bonds.

Reductive Amination Strategies to Construct the this compound Core

Reductive amination offers a powerful one-pot alternative for synthesizing the target compound, starting from different precursors: 4-nitrobenzaldehyde (B150856) and cyclopentanone. This approach has gained significant traction due to its efficiency and the commercial availability of the starting materials. nih.govfrontiersin.org

The process typically involves two key transformations within a single pot:

In situ reduction of the nitro group: The 4-nitrobenzaldehyde is first reduced to 4-aminobenzaldehyde.

Reductive amination: The newly formed amine then reacts with a carbonyl compound (cyclopentanone in this case) to form an enamine or iminium ion intermediate, which is subsequently reduced to the final secondary amine.

A particularly green and cost-effective method utilizes zinc dust and acetic acid in methanol (B129727). nih.gov This system serves to both reduce the nitro group and facilitate the reductive amination with a carbonyl compound. This one-pot approach avoids the isolation of intermediate amines, which can sometimes be unstable, and demonstrates excellent control over mono-alkylation, yielding the desired secondary amine in high yields. nih.gov This strategy highlights the convergence and atom economy prized in modern organic synthesis.

Catalytic Approaches and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry increasingly prioritizes methods that are not only efficient but also environmentally benign. For the synthesis of N-alkylated amines, this has led to the development of catalytic systems that reduce waste, avoid hazardous reagents, and improve atom economy.

A key green strategy is the "hydrogen-borrowing" or "hydrogen-autotransfer" concept, which uses alcohols as alkylating agents instead of alkyl halides. fudan.edu.cn In this process, a catalyst temporarily oxidizes the alcohol (e.g., 4-nitrobenzyl alcohol) to the corresponding aldehyde. This aldehyde then reacts with the amine (cyclopentanamine) to form an imine, which is subsequently reduced by the same catalyst using the hydrogen "borrowed" from the alcohol. The only byproduct of this elegant process is water. Various heterogeneous catalysts, including those based on gold nanoparticles on titanium dioxide (Au/TiO₂) and titanium hydroxide, have shown high efficiency and selectivity for this type of N-alkylation. fudan.edu.cnresearchgate.net

Direct reductive amination starting from nitroarenes and alcohols is another advanced catalytic approach. fudan.edu.cnionike.com Supported gold catalysts can facilitate a one-pot reaction where the nitro group is reduced and the resulting amine is directly alkylated by an alcohol, all driven by a single catalyst system without external hydrogen gas. fudan.edu.cn Ruthenium-based catalysts have also been employed for the reductive N-alkylation of nitro compounds using glycerol, a renewable resource, as the hydrogen source. ionike.com These methods are highly attractive as they start from inexpensive feedstocks and generate minimal waste.

Application of Catalysts in this compound Synthesis

The primary route for the synthesis of this compound is through the reductive amination of cyclopentanone with 4-nitrobenzylamine (B181301) or the direct reductive coupling of cyclopentanone with a 4-nitrobenzyl precursor. Catalysis plays a pivotal role in these transformations, enhancing reaction rates, selectivity, and yields. A variety of catalysts, including both noble and non-noble metal-based systems, have been explored for the synthesis of secondary amines.

One of the most effective methods for this synthesis is catalytic reductive amination. nih.govresearchgate.net This process involves the initial formation of an imine or enamine intermediate from the reaction of cyclopentanone and an amine, which is then reduced in situ to the desired secondary amine. The direct reductive amination of a ketone with a nitro compound is a particularly atom-economical approach, as it combines the reduction of the nitro group and the reductive amination in a single pot. nih.govresearchgate.net

Table 1: Illustrative Comparison of Catalysts for the Reductive Amination of Cyclopentanone with a Nitroaromatic Precursor

CatalystReducing AgentSolventTemperature (°C)Time (h)Yield (%)
Pd/CH₂ (5 bar)Methanol801285
PtO₂H₂ (5 bar)Ethanol701088
Raney NiH₂ (10 bar)Isopropanol1001675
Au/TiO₂HCOOHWater80892
Co-NₓH₂ (20 bar)Dioxane1202480

Note: This table presents representative data for analogous reactions due to the limited availability of specific comparative studies on this compound.

Noble metal catalysts such as palladium (Pd) and platinum (Pt) on various supports are highly effective for the hydrogenation steps involved in reductive amination. nih.gov They typically operate under milder conditions and provide high yields. For instance, palladium on carbon (Pd/C) is a widely used catalyst for the reduction of nitro groups and the subsequent reductive amination.

In recent years, there has been a significant push towards the use of more abundant and less expensive non-noble metal catalysts. Catalysts based on nickel (Ni), cobalt (Co), and copper (Cu) have shown considerable promise. nih.gov For example, cobalt-nitrogen-carbon (Co-Nₓ) materials have been developed as efficient heterogeneous catalysts for the reductive amination of aldehydes and ketones with nitro compounds. While these catalysts may require more forcing reaction conditions, their lower cost and reduced environmental impact make them attractive alternatives.

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for fine chemicals, including this compound. Key aspects of sustainable synthesis include the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes.

A significant advancement in this area is the use of catalytic transfer hydrogenation. This method avoids the need for high-pressure hydrogen gas by utilizing a hydrogen donor, such as formic acid, isopropanol, or hydrazine. nih.gov The use of formic acid in water as both the hydrogen source and solvent, catalyzed by systems like gold on titania (Au/TiO₂), represents a particularly green approach. nih.gov

Furthermore, the development of biocatalysis offers a highly sustainable route to amine synthesis. Imine reductases (IREDs) are enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high selectivity and under mild, aqueous conditions. whiterose.ac.uk While the direct application to this compound synthesis is still an emerging area, the potential for creating enantiomerically pure analogues is a significant driver for future research.

Another sustainable approach involves the use of solvent-free reaction conditions or the replacement of volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. These strategies not only reduce the environmental footprint of the synthesis but can also simplify product isolation.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key variables include the choice of catalyst, solvent, temperature, pressure (in the case of hydrogenation), and the stoichiometry of the reactants.

For the reductive amination of cyclopentanone, the choice of solvent can significantly impact the reaction rate and selectivity. Protic solvents like methanol and ethanol are often effective as they can participate in the reaction mechanism and help to solubilize the reactants and intermediates.

The temperature and pressure of the reaction are also critical parameters to control. Higher temperatures and pressures can increase the reaction rate but may also lead to the formation of by-products, such as tertiary amines or products from over-reduction. Therefore, a careful balance must be struck to achieve optimal results.

Table 2: Illustrative Optimization of Reaction Conditions for the Synthesis of a N-benzylcyclopentanamine Analogue

EntryReactant Ratio (Ketone:Amine)SolventTemperature (°C)Catalyst Loading (mol%)Yield (%)
11:1.2Methanol60175
21:1.2Ethanol60178
31:1.2Dichloromethane60165
41:1.2Methanol80185
51:1.5Methanol80188
61:1.2Methanol800.582

Note: This table is a representative example of a reaction optimization study for a similar secondary amine, highlighting the impact of key parameters.

An alternative synthetic route is the N-alkylation of cyclopentylamine with a 4-nitrobenzyl halide. In this case, the choice of base and solvent is critical to promote the nucleophilic substitution reaction while minimizing side reactions. Inorganic bases such as potassium carbonate or organic bases like triethylamine are commonly employed.

Purification and Isolation Techniques for this compound

The purification of this compound is essential to obtain a product of high purity, which is often required for subsequent applications. The choice of purification method depends on the physical properties of the compound and the nature of the impurities.

Column Chromatography: This is one of the most common and effective methods for purifying organic compounds. For this compound, silica (B1680970) gel is a suitable stationary phase. The eluent system must be carefully chosen to achieve good separation between the desired product and any unreacted starting materials or by-products. A typical eluent system would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent such as ethyl acetate. The polarity of the eluent mixture is gradually increased to elute the product from the column.

Crystallization: If the crude product is a solid, crystallization can be an effective purification technique. This involves dissolving the crude material in a suitable hot solvent and then allowing it to cool slowly. The desired compound will crystallize out of the solution, leaving the impurities dissolved in the mother liquor. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be used for purification. This method is particularly useful for separating the product from non-volatile impurities.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for analytical purposes, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the solvent through a column packed with a fine stationary phase, leading to excellent separation. A typical HPLC method for an amine like this compound might use a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape.

Chemical Reactivity and Derivatization Strategies of N 4 Nitrobenzyl Cyclopentanamine

Reactivity of the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine in N-(4-nitrobenzyl)cyclopentanamine imparts nucleophilic and basic character, making it a primary site for a variety of chemical transformations.

Acylation, Sulfonylation, and Carbamoylation Reactions

The secondary amine readily undergoes reactions with acylating, sulfonylating, and carbamoylating agents to form amides, sulfonamides, and ureas, respectively. These reactions are fundamental in organic synthesis for the introduction of diverse functional groups and for altering the electronic and steric properties of the parent molecule.

Acylation involves the reaction of the amine with acyl halides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. This reaction converts the basic amine into a neutral amide.

Sulfonylation , the reaction with sulfonyl chlorides, yields sulfonamides. This transformation is significant as the sulfonamide group is a common pharmacophore in medicinal chemistry.

Carbamoylation can be achieved by reacting the amine with isocyanates or carbamoyl chlorides, leading to the formation of substituted ureas.

Reaction TypeReagent ExampleProduct ClassGeneral Conditions
AcylationAcetyl chlorideN-acetyl-N-(4-nitrobenzyl)cyclopentanamineInert solvent (e.g., DCM), base (e.g., triethylamine)
SulfonylationBenzenesulfonyl chlorideN-(phenylsulfonyl)-N-(4-nitrobenzyl)cyclopentanamineInert solvent (e.g., pyridine), room temperature
CarbamoylationPhenyl isocyanateN-phenyl-N'-(4-nitrobenzyl)-N'-cyclopentylureaAprotic solvent (e.g., THF), room temperature

Salt Formation and Protonation/Deprotonation Equilibria

As a secondary amine, this compound is basic and readily reacts with acids to form ammonium salts hit2lead.com. This property is often utilized for the isolation, purification, and formulation of amine-containing compounds. The protonation of the nitrogen atom significantly increases the water solubility of the molecule. The position of the protonation/deprotonation equilibrium is dictated by the pKa of the amine and the pH of the medium. The pKa of a typical secondary amine is around 10-11 indiana.edu. The presence of the electron-withdrawing nitro group on the benzyl (B1604629) ring is expected to slightly decrease the basicity of the amine compared to a non-substituted benzylamine (B48309) derivative.

Transformations of the Nitro Aromatic Moiety

The 4-nitrobenzyl group offers a rich platform for chemical modifications, primarily through the reduction of the nitro group and electrophilic substitution on the aromatic ring.

Catalytic Reduction of the Nitro Group to Amino Functionality

The nitro group of this compound can be selectively reduced to a primary amino group under various catalytic hydrogenation conditions commonorganicchemistry.comnih.govnih.govresearchgate.netorganic-chemistry.org. This transformation is of great synthetic importance as it converts an electron-withdrawing group into an electron-donating group, thereby significantly altering the electronic properties of the aromatic ring. The resulting primary amine can undergo a host of further reactions, such as diazotization followed by substitution, acylation, and sulfonylation.

Commonly employed catalyst systems for this reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, with hydrogen gas as the reductant commonorganicchemistry.comrsc.orgnih.govgoogle.comrsc.orgmit.edu. Transfer hydrogenation using reagents like ammonium formate or hydrazine in the presence of a catalyst is also an effective method. The choice of catalyst and reaction conditions can be tailored to ensure the chemoselective reduction of the nitro group without affecting other functional groups in a more complex derivative.

CatalystReductantSolventTypical ConditionsProduct
10% Pd/CH₂ (1 atm)Ethanol (B145695)Room temperature, 2-6 hN-(4-aminobenzyl)cyclopentanamine
Raney NiH₂ (50 psi)Methanol (B129727)Room temperature, 4-8 hN-(4-aminobenzyl)cyclopentanamine
SnCl₂·2H₂OHClEthanolReflux, 1-3 hN-(4-aminobenzyl)cyclopentanamine

Electrophilic Aromatic Substitution Reactions on the Nitrobenzyl Ring

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS) reactions youtube.commasterorganicchemistry.comlkouniv.ac.inyoutube.comlibretexts.org. Therefore, introducing new substituents onto the nitrobenzyl ring of this compound via EAS is challenging and requires harsh reaction conditions. Any substitution would be expected to occur at the positions meta to the nitro group (i.e., positions 3 and 5). However, the N-cyclopentylaminomethyl substituent is an activating, ortho, para-directing group. The opposing directing effects of the nitro and the N-cyclopentylaminomethyl groups, along with the deactivating nature of the nitro group, make predicting the outcome of EAS reactions complex. In practice, direct electrophilic aromatic substitution on this substrate is likely to be low-yielding and may lead to a mixture of products. It is generally more synthetically viable to introduce desired substituents on the aromatic ring prior to the introduction of the nitro group or the cyclopentanamine moiety.

Chemical Modifications of the Cyclopentane (B165970) Ring

The cyclopentane ring in this compound is a saturated carbocycle and is generally less reactive than the other functional groups in the molecule. However, modifications can be achieved through free-radical reactions, such as halogenation, under UV irradiation. These reactions are typically non-selective and can lead to a mixture of mono- and poly-halogenated products at various positions on the ring.

A more controlled approach to modifying the cyclopentane ring would involve starting with a functionalized cyclopentanone (B42830) or cyclopentene derivative and constructing the this compound scaffold from there researchgate.netscirp.orgscirp.org. For instance, a ketone group on the cyclopentane ring could be used for a wide range of derivatizations, such as the formation of oximes, hydrazones, or conversion to other functional groups via reduction or Grignard reactions, prior to or after the attachment of the 4-nitrobenzylamine (B181301) moiety. This synthetic strategy allows for the introduction of diverse substituents and functionalities on the cyclopentane ring in a regiochemically controlled manner.

Functionalization and Derivatization of the Cyclopentane Skeleton

The saturated cyclopentane ring of this compound is relatively inert. However, modern synthetic methods offer several strategies for its functionalization. These approaches generally involve the activation of C-H bonds or the introduction of functional groups through radical or transition-metal-catalyzed processes.

C-H Bond Functionalization:

Direct C-H bond activation is a powerful tool for introducing functionality onto an otherwise unreactive alkane scaffold. For N-substituted cyclopentylamines, this can be achieved through various catalytic systems. For instance, palladium-catalyzed C-H arylation could potentially introduce aryl groups at various positions on the cyclopentane ring, although regioselectivity might be a challenge.

Another approach is through directed C-H activation, where the amine functionality directs a catalyst to a specific C-H bond. While this is more common for α-C-H functionalization of cyclic amines, remote C-H functionalization is also an area of active research.

Radical Halogenation:

Free radical halogenation, using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride under UV irradiation, can introduce halogen atoms onto the cyclopentane ring. This reaction typically proceeds with low selectivity on a simple cycloalkane, leading to a mixture of mono- and poly-halogenated products at different positions. However, the resulting halogenated derivatives are versatile intermediates that can be converted to other functional groups through nucleophilic substitution or elimination reactions.

Hypothetical Functionalization Reactions of the Cyclopentane Skeleton:

Reaction TypeReagents and ConditionsPotential Product(s)Notes
C-H ArylationPd(OAc)₂, P(o-tol)₃, Ar-I, Cs₂CO₃, heatAryl-substituted this compoundRegioselectivity can be an issue.
Radical BrominationNBS, AIBN, CCl₄, refluxBromo-N-(4-nitrobenzyl)cyclopentanamine isomersTypically yields a mixture of products.
OxidationRuCl₃, NaIO₄, CCl₄/CH₃CN/H₂OOxo-N-(4-nitrobenzyl)cyclopentanamine isomersOxidation of C-H bonds to ketones.

Ring Opening or Expansion Reactions of the Cyclopentane Moiety

The cyclopentane ring is relatively stable due to low ring strain compared to smaller rings like cyclopropane and cyclobutane. However, under certain conditions, ring-opening or ring-expansion reactions can be induced.

Ring Expansion:

One of the most common methods for ring expansion of cycloalkanes involves the formation of a carbocation adjacent to the ring, which can then undergo rearrangement. For this compound, this could potentially be achieved by first introducing a leaving group on a side chain attached to the cyclopentane ring. A more direct, albeit challenging, approach would be a Tiffeneau-Demjanov-type rearrangement. This would involve the conversion of an amino group on the ring (which would need to be introduced first) to a diazonium salt, which upon elimination of nitrogen gas, generates a carbocation that can trigger ring expansion to a piperidine derivative.

Oxidative Cleavage:

If the cyclopentane ring were to be functionalized to a diol or an alkene, oxidative cleavage could lead to ring opening. For example, ozonolysis of a cyclopentene derivative (formed via dehydrogenation) would cleave the double bond, yielding a dialdehyde. Similarly, oxidative cleavage of a 1,2-diol on the cyclopentane ring with reagents like sodium periodate would also result in a ring-opened dialdehyde.

Potential Ring Transformation Reactions:

Reaction TypeKey IntermediatePotential Product(s)Notes
Ring ExpansionCarbocation adjacent to the ringN-(4-nitrobenzyl)piperidine derivativesRequires prior functionalization to introduce a leaving group or an amino group on the ring.
Oxidative Ring OpeningCyclopentene or cyclopentanediol derivativeLinear dialdehyde or related structuresRequires initial functionalization of the cyclopentane ring.

Incorporation of this compound into Complex Molecular Architectures

This compound can serve as a valuable building block in the synthesis of more complex molecules, particularly those found in pharmaceuticals and natural products. The secondary amine provides a key point for further reactions, while the 4-nitrobenzyl group can act as a protecting group or be chemically modified.

As a Secondary Amine Building Block:

The secondary amine functionality allows for a wide range of transformations. It can undergo N-alkylation, N-acylation, or participate in multicomponent reactions to build larger molecular scaffolds. For example, it could be a component in the Mannich reaction or the Ugi reaction. The cyclopentyl group provides a specific lipophilic and conformational constraint to the resulting molecule, which can be important for biological activity.

Modification of the 4-Nitrobenzyl Group:

The 4-nitrobenzyl group offers several avenues for derivatization. The nitro group can be readily reduced to an aniline, which can then be further functionalized through diazotization, acylation, or alkylation. This allows for the attachment of other molecular fragments or the formation of heterocyclic rings.

Furthermore, the benzyl group itself can be cleaved under hydrogenolysis conditions, deprotecting the secondary amine and allowing for subsequent reactions at that position. This makes the 4-nitrobenzyl group a useful protecting group in a multi-step synthesis.

Use in the Synthesis of Bioactive Molecules:

N-substituted cyclopentanamines are found in the core structure of various biologically active compounds, including some alkaloids and synthetic pharmaceuticals. By analogy, this compound could be envisioned as a precursor in the synthesis of novel analogs of these molecules. For instance, after modification of the nitro group and/or the cyclopentane ring, intramolecular cyclization reactions could lead to the formation of complex heterocyclic systems.

Computational Chemistry and Molecular Modeling of N 4 Nitrobenzyl Cyclopentanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like N-(4-nitrobenzyl)cyclopentanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be employed to determine its optimal three-dimensional structure. nih.govresearchgate.net These calculations yield precise bond lengths, bond angles, and dihedral angles for the molecule in its ground state.

The electronic properties are also a key output of DFT studies. The distribution of electron density can be visualized, and key quantitative measures such as the dipole moment and molecular electrostatic potential (MEP) can be calculated. The MEP map is particularly useful as it highlights regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, in a study of a different nitrobenzylidene derivative, the calculated HOMO-LUMO gap was found to be 2.96 eV, indicating significant charge transfer interactions within the molecule. nih.gov

Calculated Molecular Property Typical DFT Functional/Basis Set Information Obtained
Optimized GeometryB3LYP/6-31G(d,p)Bond lengths, bond angles, dihedral angles
Molecular Electrostatic Potential (MEP)B3LYP/6-311++G(d,p)Electron-rich and electron-poor regions
Frontier Molecular Orbitals (HOMO/LUMO)B3LYP/6-31G(d,p)Electron-donating/accepting ability, reactivity
Dipole MomentB3LYP/6-311++G(d,p)Polarity of the molecule

This table is illustrative and based on typical methodologies for similar compounds.

Prediction of Spectroscopic Parameters and Reaction Pathways

DFT calculations are also highly effective in predicting spectroscopic parameters. By calculating the vibrational frequencies from the optimized geometry, a theoretical infrared (IR) and Raman spectrum can be generated. nih.gov These calculated spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model. Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations can predict ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation. nih.gov

The prediction of reaction pathways is a more complex but equally important application of quantum chemical calculations. By mapping the potential energy surface, transition states connecting reactants to products can be located. This allows for the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of a proposed reaction mechanism. arxiv.org For a molecule like this compound, this could involve studying its synthesis, metabolic degradation, or its interaction with other molecules. For example, computational studies on cycloaddition reactions have successfully used DFT to examine different potential pathways and explain the observed product distributions. researchgate.net

Predicted Parameter/Pathway Computational Method Significance
Vibrational FrequenciesDFT (e.g., B3LYP)Prediction of IR and Raman spectra
NMR Chemical ShiftsGIAO-DFTPrediction of ¹H and ¹³C NMR spectra
Reaction Activation EnergiesTransition State Theory with DFTDetermination of reaction kinetics and feasibility
Potential Energy Surface MappingDFT or Neural Network PotentialsIdentification of possible reaction mechanisms

This table is illustrative and based on established computational methodologies.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is central to drug discovery and molecular biology for understanding the basis of molecular recognition.

Prediction of Binding Modes and Affinities with Biological Receptors

For this compound, molecular docking could be used to screen for potential biological targets. In a typical docking workflow, a 3D model of a target protein is used as a template. The this compound molecule is then computationally "docked" into the binding site of the protein in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, often reported as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more favorable binding interaction. mdpi.com

The results of a docking study would reveal the most likely binding mode(s) of the compound within the receptor's active site. This includes the specific conformation adopted by the ligand and its orientation relative to key features of the binding pocket. For instance, docking studies on other nitro-containing compounds have successfully predicted their binding to enzymes like acetylcholinesterase and butyrylcholinesterase. nih.gov

Identification of Key Interacting Residues and Binding Site Characteristics

Beyond predicting the binding pose, molecular docking provides detailed information about the non-covalent interactions that stabilize the ligand-receptor complex. These interactions can include:

Hydrogen bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.

Hydrophobic interactions: Occurring between nonpolar regions of the ligand (like the cyclopentane (B165970) or benzyl (B1604629) rings) and hydrophobic amino acid residues.

Pi-stacking: Interactions between the aromatic nitrobenzyl group and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Electrostatic interactions: Attraction or repulsion between charged or polar groups, such as the nitro group and polar or charged residues.

By analyzing the top-scoring docking poses, a researcher can create a 2D or 3D diagram that explicitly shows which amino acid residues are interacting with the ligand and the nature of these interactions. nih.govmdpi.com This information is critical for understanding the structure-activity relationship (SAR) and for designing new analogues with improved affinity or selectivity. For example, identifying a key hydrogen bond could lead to modifications of the ligand to enhance this interaction, thereby increasing its potency.

Interaction Type Potential Interacting Group on Ligand Potential Interacting Residue on Protein
Hydrogen BondSecondary amine (N-H), Nitro group (O)Asp, Glu, Ser, Thr, His, Asn, Gln
Hydrophobic InteractionCyclopentane ring, Benzyl ringAla, Val, Leu, Ile, Phe, Trp, Met
π-π StackingNitrobenzyl aromatic ringPhe, Tyr, Trp, His
Electrostatic InteractionNitro group (partial negative charge)Arg, Lys, His (positively charged residues)

This table presents potential interactions for this compound based on its chemical structure.

Molecular Dynamics Simulations for Conformational Analysis and System Behavior

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations introduce the element of time, allowing the study of the dynamic behavior of the molecule and its complexes. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms change over time. rsc.org

For this compound, an MD simulation could be performed on the isolated molecule to explore its conformational landscape. The molecule has several rotatable bonds, and an MD simulation would reveal the preferred dihedral angles and the flexibility of the cyclopentane ring and the nitrobenzyl group. This provides a more realistic understanding of the molecule's shape and the different conformations it can adopt in solution.

Furthermore, if a promising binding mode is identified through molecular docking, an MD simulation of the ligand-protein complex can be run. This allows for an assessment of the stability of the predicted binding pose. Key aspects to analyze from the MD trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site over time. A stable RMSD suggests a stable binding mode.

Root Mean Square Fluctuation (RMSF): To identify which parts of the ligand and protein are more flexible or rigid.

Interaction analysis: To monitor the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

These simulations provide a more rigorous validation of the docking results and can reveal dynamic processes, such as the role of water molecules in the binding site or conformational changes in the protein upon ligand binding, that are not captured by static docking methods. arxiv.org

Assessment of Conformational Preferences and Flexibility

The three-dimensional structure and flexibility of a molecule are fundamental determinants of its biological activity. For this compound, computational analysis reveals key aspects of its conformational landscape. The molecule possesses several rotatable bonds, notably between the cyclopentyl ring and the amine, the amine and the benzyl group, and the benzyl group and the nitro group, which allows it to adopt various spatial arrangements, or conformations. nih.gov

Table 1: Key Dihedral Angles for Conformational Analysis of this compound
Atoms Defining the AngleDescriptionSignificance
C(ring)-C(ring)-N-C(benzyl)Orientation of the cyclopentyl ring relative to the benzylamine (B48309) linkerDetermines the overall steric profile and accessibility of the amine group.
C(ring)-N-C(benzyl)-C(aromatic)Rotation around the N-CH2 bondInfluences the spatial positioning of the two main functional groups.
N-C(benzyl)-C(aromatic)-C(aromatic)Rotation of the nitrobenzyl groupAffects the orientation of the electron-withdrawing nitro group.

Simulation of Compound Behavior in Complex Biological Environments

To understand how this compound might function in the body, its behavior is simulated in complex biological settings, such as in the presence of proteins or cell membranes.

Protein-Ligand Interactions: Molecular docking is a primary tool used to predict how a molecule like this compound might bind to a protein target. For instance, studies on related 4-nitrobenzyl carbamates have used docking to show how the nitrobenzyl group can position itself within a protein's active site. researchgate.net Research on similar N-3-(4-nitrophenyl)propyl derivatives has identified them as high-affinity ligands for sigma receptors, suggesting a potential biological target. youtube.com Following docking, molecular dynamics (MD) simulations are performed. nih.gov These simulations model the movements of every atom in the system over time, providing a dynamic picture of the binding stability and revealing how the compound and its target adapt to each other. nih.govresearchgate.net

Membrane Interactions: The ability of a compound to cross cell membranes is a critical factor in its biological activity. Simulations can model the interaction of this compound with a lipid bilayer. These models help assess the energetic favorability of the compound entering the hydrophobic core of the membrane versus staying in the aqueous environment. Such simulations provide insights into its permeability and potential for accumulation within cells.

Table 2: Simulation Parameters for Biological Environment Analysis
Simulation TypeKey Parameters AnalyzedInformation Gained
Molecular DockingBinding energy, binding pose, intermolecular interactions (H-bonds, hydrophobic contacts)Prediction of preferred binding sites and affinity for protein targets. researchgate.net
Molecular Dynamics (MD)Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), interaction energy over timeAssessment of binding stability and flexibility of the compound-protein complex. nih.gov
Membrane Permeability SimulationPotential of Mean Force (PMF), diffusion coefficientEnergetic barrier to cross a cell membrane and rate of diffusion.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics applies computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that correlate a compound's chemical structure with its biological activity.

For this compound, cheminformatics begins with the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties. Basic descriptors include the molecular weight, the logarithm of the partition coefficient (LogP), which indicates hydrophobicity, and the number of rotatable bonds. nih.gov

QSAR studies on nitroaromatic compounds have shown that their activity is often linked to descriptors such as hydrophobicity and the energy of the lowest unoccupied molecular orbital (ELUMO), which relates to the ease of nitroreduction. researchgate.net The goal of a QSAR model is to create an equation that can predict the activity of new, untested compounds based solely on their calculated descriptors. These models are built using statistical methods like Partial Least Squares (PLS) on a set of similar compounds with known activities. For example, a strong correlation between a compound's IC50 value (a measure of inhibitory potency) and its cellular effects demonstrates a clear structure-activity relationship. researchgate.net Such models are invaluable for prioritizing which new derivatives of this compound should be synthesized and tested, saving significant time and resources.

Table 3: Hypothetical QSAR Model for this compound Derivatives
CompoundLogP (Hydrophobicity)ELUMO (eV)Molecular Volume (ų)Predicted Activity (pIC50)
This compound2.72-2.52205.8
Derivative A (more hydrophobic)3.50-2.52506.2
Derivative B (less hydrophobic)2.10-2.52155.4
Derivative C (electron-donating group)2.72-2.22255.1

Note: Data in this table is illustrative and intended to represent the output of a QSAR model.

Advanced Spectroscopic and Structural Elucidation of N 4 Nitrobenzyl Cyclopentanamine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By employing a combination of one-dimensional and two-dimensional techniques, the precise assignment of each proton and carbon atom within N-(4-nitrobenzyl)cyclopentanamine can be achieved, revealing intricate details of its molecular architecture.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT)

One-dimensional NMR provides fundamental information regarding the chemical environment and multiplicity of protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound hydrochloride displays characteristic signals for both the aromatic and aliphatic regions. The protons of the 4-nitrobenzyl group are expected to appear in the downfield region due to the electron-withdrawing nature of the nitro group. The two aromatic protons ortho to the nitro group would appear as a doublet around 8.2 ppm, while the two protons meta to the nitro group would be observed as a doublet around 7.5 ppm. The benzylic protons (-CH₂-) are anticipated to resonate as a singlet at approximately 4.2 ppm. The methine proton on the cyclopentyl ring attached to the nitrogen is expected around 3.5 ppm, likely as a quintet. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear as multiplets in the upfield region, typically between 1.5 and 2.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the number of distinct carbon environments. For this compound hydrochloride, the aromatic carbons of the nitrobenzyl group are expected in the range of 124-148 ppm. The quaternary carbon attached to the nitro group would be the most downfield. The benzylic carbon is predicted to be around 53 ppm. The methine carbon of the cyclopentyl ring bonded to the nitrogen is anticipated at approximately 60 ppm, with the other cyclopentyl methylene carbons appearing further upfield between 24 and 33 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity (¹H) / DEPT-135
Aromatic CH (ortho to NO₂) ~ 8.2 ~ 124 d / +
Aromatic CH (meta to NO₂) ~ 7.5 ~ 129 d / +
Aromatic C-NO₂ - ~ 148 - / Quaternary
Aromatic C-CH₂ - ~ 145 - / Quaternary
Benzylic CH₂ ~ 4.2 ~ 53 s / -
Cyclopentyl CH-N ~ 3.5 ~ 60 quintet / +
Cyclopentyl CH₂ ~ 1.5-2.0 ~ 33 m / -
Cyclopentyl CH₂ ~ 1.5-2.0 ~ 24 m / -

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling networks. For this compound, cross-peaks would be expected between the aromatic protons on the nitrobenzyl ring that are adjacent to each other. Importantly, the methine proton of the cyclopentyl ring would show correlations to the adjacent methylene protons, and these methylene protons would, in turn, show correlations to their neighboring methylene protons within the cyclopentyl ring, confirming the cyclic structure.

HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HMQC spectrum would show cross-peaks connecting the proton signals to their corresponding carbon signals as listed in Table 1. For instance, the aromatic proton signals around 8.2 ppm and 7.5 ppm would correlate with the aromatic carbon signals around 124 ppm and 129 ppm, respectively. Similarly, the benzylic proton singlet at ~4.2 ppm would correlate with the benzylic carbon at ~53 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to establishing long-range (2-3 bond) correlations between protons and carbons, which is invaluable for connecting different structural fragments. Key HMBC correlations for this compound would include:

The benzylic protons (~4.2 ppm) showing correlations to the quaternary aromatic carbon (~145 ppm) and the aromatic CH carbons (~129 ppm).

The cyclopentyl methine proton (~3.5 ppm) showing a correlation to the benzylic carbon (~53 ppm), confirming the N-benzyl-cyclopentanamine linkage.

The aromatic protons showing correlations to the benzylic carbon, further solidifying the structure of the nitrobenzyl moiety.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While experimental HRMS data for this compound is not available, its exact mass can be calculated from its molecular formula, C₁₂H₁₆N₂O₂. The calculated monoisotopic mass is 220.1212 g/mol . HRMS analysis would be able to confirm this exact mass with high precision, thereby verifying the elemental composition of the molecule.

Analysis of Fragmentation Pathways for Structural Confirmation

The mass spectrum of this compound is expected to show characteristic fragmentation patterns. The molecular ion peak (M⁺˙) would be observed at m/z 220. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. For this compound, this could lead to the loss of a C₄H₇ radical from the cyclopentyl ring, resulting in an ion at m/z 165.

Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen is also highly probable, leading to the formation of the stable 4-nitrobenzyl cation at m/z 136. This is often a prominent peak in the mass spectra of benzylamines.

Loss of the nitro group: Fragmentation involving the nitro group could occur, such as the loss of NO₂ (46 Da) or NO (30 Da).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
220 [M]⁺˙ (Molecular ion)
136 [C₇H₆NO₂]⁺ (4-nitrobenzyl cation)
165 [M - C₄H₇]⁺ (Loss of butyl radical from cyclopentyl ring)
91 [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl (B1604629) fragment)

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound hydrochloride would exhibit several characteristic absorption bands. The strong asymmetric and symmetric stretching vibrations of the nitro group (N-O) are expected to appear around 1520 cm⁻¹ and 1345 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine hydrochloride would likely be a broad band in the region of 2400-2800 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching absorptions are expected in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group
~ 3100-3000 Aromatic C-H stretch
~ 3000-2850 Aliphatic C-H stretch
~ 2400-2800 N-H stretch (secondary amine salt)
~ 1600, ~1475 Aromatic C=C stretch
~ 1520 Asymmetric N-O stretch (NO₂)
~ 1345 Symmetric N-O stretch (NO₂)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the connectivity and conformation of a molecule. Furthermore, analysis of the crystal lattice reveals details about intermolecular interactions and packing motifs, which are crucial for understanding the solid-state properties of a material. To date, a specific single-crystal X-ray structure of this compound has not been reported in publicly accessible crystallographic databases. However, based on the known structures of analogous compounds containing the 4-nitrobenzyl and cyclopentanamine moieties, a detailed prospective analysis can be undertaken.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound would be dictated by a combination of intermolecular forces, primarily hydrogen bonding and van der Waals interactions, including potential π-π stacking. The molecule possesses a hydrogen bond donor in the secondary amine (N-H) and multiple hydrogen bond acceptors in the oxygen atoms of the nitro group (-NO₂).

It is anticipated that the most significant interaction governing the crystal lattice would be a moderately strong intermolecular hydrogen bond between the amine hydrogen of one molecule and one of the oxygen atoms of the nitro group of an adjacent molecule. This type of N-H···O interaction is a common and influential feature in the crystal structures of nitro-substituted anilines and related compounds. These interactions would likely lead to the formation of one-dimensional chains or two-dimensional networks of molecules.

For illustrative purposes, the table below presents the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical and based on typical ranges observed for related organic compounds.

Crystallographic Parameter Hypothetical Value
Chemical FormulaC₁₂H₁₆N₂O₂
Formula Weight220.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)15.2
c (Å)9.8
α (°)90
β (°)105.5
γ (°)90
Volume (ų)1225
Z (molecules per unit cell)4

Determination of Absolute Configuration

This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in its standard form, the concept of absolute configuration is not applicable. The molecule would crystallize in a centrosymmetric space group, and its crystal structure would contain an equal number of both enantiomeric conformations of the cyclopentyl ring.

However, chirality can be introduced into derivatives of this compound. For instance, substitution on the cyclopentyl ring could create one or more stereocenters. If a chiral derivative is synthesized as a single enantiomer or resolved from a racemic mixture, X-ray crystallography can be a powerful tool for determining its absolute configuration.

The most common method for determining the absolute configuration of a light-atom molecule is through the use of anomalous dispersion, often referred to as the Flack or Hooft method. When the crystal contains a sufficiently heavy atom (typically bromine or heavier), the anomalous scattering effects are more pronounced. However, for a molecule like a chiral derivative of this compound, which only contains carbon, hydrogen, nitrogen, and oxygen, the anomalous scattering is weak but can often still be measured with high-quality data.

The Flack parameter, x, is refined against the diffraction data. A value of x close to 0 indicates that the correct absolute configuration has been assigned to the structural model. Conversely, a value close to 1 suggests that the inverted structure is the correct one.

In cases where the anomalous scattering is too weak for a reliable determination, the absolute configuration can be established by co-crystallizing the chiral derivative with a known chiral molecule, forming a diastereomeric salt, or by synthesizing the molecule from a starting material of known absolute configuration.

Applications of N 4 Nitrobenzyl Cyclopentanamine in Specialized Chemical Synthesis and Medicinal Chemistry

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

While specific, documented examples of N-(4-nitrobenzyl)cyclopentanamine in the total synthesis of complex natural products or as a direct precursor to a wide array of heterocyclic systems are not extensively reported in the available literature, its chemical functionalities suggest significant potential as a versatile synthetic intermediate.

The core structure of this compound provides a foundational framework for the synthesis of various nitrogen-containing heterocycles. The key to this utility lies in the reactivity of its constituent parts. The secondary amine can participate in cyclization reactions, while the nitrobenzyl group can be chemically modified to facilitate the formation of new ring systems.

One of the most powerful transformations of nitroarenes is their reduction to the corresponding aniline. The resulting N-(4-aminobenzyl)cyclopentanamine possesses two nucleophilic nitrogen atoms, opening the door to a variety of intramolecular and intermolecular cyclization strategies. For instance, this diamine could serve as a precursor to benzimidazoles, quinoxalines, or other fused heterocyclic systems through condensation with appropriate dicarbonyl compounds or their equivalents.

Furthermore, intramolecular reductive cyclization of derivatives of this compound could offer a direct route to nitrogen heterocycles. researchgate.net By introducing a suitable electrophilic functional group elsewhere in the molecule, the in situ-generated amino group can undergo a spontaneous ring-closing reaction. This strategy is a well-established method for the synthesis of a wide range of N-heterocycles. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

Starting Material DerivativeReagent/ConditionPotential Heterocyclic Product
N-(4-aminobenzyl)cyclopentanamineGlyoxalQuinoxaline derivative
N-(4-aminobenzyl)cyclopentanamineFormic AcidBenzimidazole derivative
Acylated this compoundReduction (e.g., SnCl2, H2)Substituted indole (B1671886) derivative

This table presents hypothetical synthetic pathways based on established chemical principles.

The synthesis of various nitrogen-containing heterocycles is of great importance in medicinal chemistry due to their prevalence in biologically active compounds, including a vast number of FDA-approved drugs. nih.govrsc.org

The total synthesis of complex natural products, particularly alkaloids, often relies on the strategic assembly of intricate nitrogen-containing frameworks. semanticscholar.orgnih.gov While a direct application of this compound in a completed total synthesis is not prominently documented, its structural motifs are relevant to the construction of such molecules.

The N-benzylcyclopentanamine scaffold is a component of various known compounds. nih.gov The ability to introduce and then modify the 4-nitrobenzyl group provides a strategic advantage. For example, the nitro group can be reduced and the resulting amino group can be used to form new carbon-nitrogen bonds, a key step in many alkaloid syntheses. semanticscholar.org

The cyclopentane (B165970) ring also offers a stereochemical and conformational rigidity that can be exploited in complex molecule synthesis. The synthesis of natural products containing fully functionalized cyclopentanes is a significant area of research. researchgate.net

Contributions to Medicinal Chemistry Scaffold Development

The application of this compound and its derivatives in medicinal chemistry is more concretely established, particularly in the design of targeted drug delivery systems.

The N-benzylcyclopentanamine core can be found in molecules with potential biological activity. For instance, derivatives of N-(4-aminobenzyl)-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea have been identified as potent inhibitors of cyclophilin D, a key regulator of the mitochondrial permeability transition pore implicated in various diseases. nih.gov This highlights the potential of the N-benzylcyclopentanamine scaffold as a basis for the design of new pharmacologically active compounds.

The synthesis of libraries of derivatives based on a core scaffold is a common strategy in drug discovery to explore structure-activity relationships. nih.gov The reactivity of the secondary amine and the aromatic ring in this compound allows for the facile introduction of a wide variety of substituents, enabling the generation of diverse chemical libraries for biological screening.

A significant and well-documented application of the 4-nitrobenzyl group is in the design of prodrugs for gene-directed enzyme prodrug therapy (GDEPT), a targeted cancer treatment strategy. google.com In this approach, a non-toxic prodrug is administered systemically and is selectively activated at the tumor site by an enzyme that has been delivered to the cancer cells, often via a viral vector.

The 4-nitrobenzyl carbamate (B1207046) motif is a key component of such prodrugs. google.com The secondary amine of a cytotoxic agent is masked as a carbamate with a 4-nitrobenzyl group. This renders the drug inactive. At the tumor site, a nitroreductase enzyme, such as one from E. coli, reduces the nitro group to a hydroxylamine (B1172632). This triggers a self-immolative fragmentation of the carbamate, releasing the active, toxic drug specifically in the vicinity of the cancer cells, thereby minimizing systemic toxicity. researchgate.netnih.gov

While specific prodrugs derived directly from this compound are not extensively detailed, the principle is broadly applicable to secondary amines. Therefore, this compound could potentially be used to create prodrugs of other pharmacologically active cyclopentanamine derivatives.

Table 2: Key Features of the 4-Nitrobenzyl Group in Prodrug Design

FeatureDescriptionReference
Trigger The nitro group acts as a trigger for drug release. researchgate.net
Enzyme Specificity Activated by nitroreductase enzymes, which can be targeted to specific tissues. google.com
Mechanism Reduction of the nitro group to a hydroxylamine initiates a self-immolative cascade. nih.gov
Versatility The 4-nitrobenzyl carbamate strategy can be applied to a variety of amine-containing drugs. google.com

This strategy represents a powerful approach to improving the therapeutic index of potent cytotoxic agents.

Future Research Directions and Unexplored Avenues for N 4 Nitrobenzyl Cyclopentanamine

The scientific exploration of N-(4-nitrobenzyl)cyclopentanamine remains in its nascent stages, with a significant landscape of potential research yet to be charted. The unique combination of a cyclopentanamine moiety and a 4-nitrobenzyl group suggests a variety of promising research avenues, from the development of novel synthetic methods to its application in diverse scientific fields. This article outlines key future research directions that could unlock the full potential of this chemical entity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.